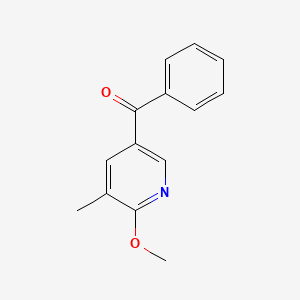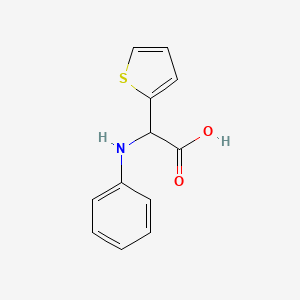
(4-Propoxyphenyl)(pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Propoxyphenyl)(pyridin-3-yl)methanone is an organic compound that belongs to the class of aromatic ketones This compound features a propoxy group attached to a phenyl ring, which is further connected to a pyridin-3-yl group through a methanone linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Propoxyphenyl)(pyridin-3-yl)methanone can be achieved through several methods. One common approach involves the copper-catalyzed oxidation of pyridin-3-yl-methanes. This method utilizes water as the oxygen source under mild conditions, resulting in the formation of the desired ketone . The reaction typically proceeds with moderate to good yields, depending on the specific substrates and conditions used.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the process. Industrial production may also involve continuous flow techniques to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Propoxyphenyl)(pyridin-3-yl)methanone undergoes various chemical reactions, including:
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Copper catalysts and water are commonly used for the oxidation of pyridin-3-yl-methanes to form the ketone.
Substitution: Reagents such as halogens, acids, and bases can be used to introduce various substituents onto the aromatic rings.
Major Products Formed
The primary product of the oxidation reaction is this compound itself. Substitution reactions can yield a variety of derivatives, depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
(4-Propoxyphenyl)(pyridin-3-yl)methanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and drug development.
Medicine: Aromatic ketones like this one are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism of action of (4-Propoxyphenyl)(pyridin-3-yl)methanone involves its interaction with various molecular targets. The compound’s aromatic ketone structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl(pyridin-3-yl)methanone: Lacks the propoxy group, which may affect its chemical reactivity and biological activity.
(4-Fluorophenyl)(pyridin-3-yl)methanone:
(2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone: Features an aminopyrimidine group, which significantly alters its chemical behavior and biological interactions.
Uniqueness
(4-Propoxyphenyl)(pyridin-3-yl)methanone is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This structural feature distinguishes it from other aromatic ketones and can lead to unique applications in various fields.
Eigenschaften
CAS-Nummer |
1187171-47-6 |
|---|---|
Molekularformel |
C15H15NO2 |
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
(4-propoxyphenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C15H15NO2/c1-2-10-18-14-7-5-12(6-8-14)15(17)13-4-3-9-16-11-13/h3-9,11H,2,10H2,1H3 |
InChI-Schlüssel |
RTLCSRBKIHQZPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(=O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


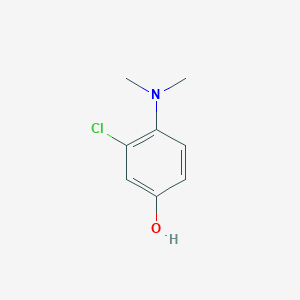

![1-(4-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15228285.png)
![1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15228295.png)
![3-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15228301.png)
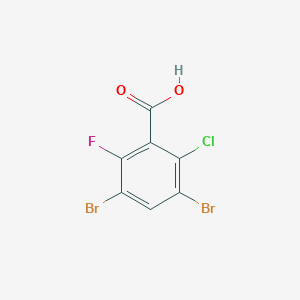
![tert-Butyl (S)-6-amino-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15228315.png)
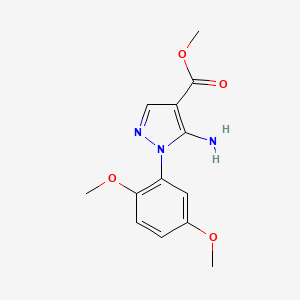
![3-(1-Aminoethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one](/img/structure/B15228325.png)

![4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B15228335.png)

